3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Description
3-Hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a substituted indolinone derivative with a complex structure featuring multiple functional groups. Its molecular formula is C₂₁H₂₅NO₄ (calculated molecular weight: 355.43 g/mol), comprising:
- Indolin-2-one core: A bicyclic structure with a ketone at position 2.
- 5-Methyl group: A methyl substituent at position 5 of the indole ring.
- 3-Hydroxy and 3-(2-oxopropyl) groups: A hydroxyl group and a ketone-containing propyl chain at position 3.
- 1-[2-(3-methylphenoxy)ethyl]: A phenoxyethyl substituent at position 1, with a methyl group at the meta position of the phenyl ring.
The compound is identified by CAS No. 76325-70-7 and InChIKey USCSGOWYAJZZTP-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-5-4-6-17(11-14)26-10-9-22-19-8-7-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-8,11-12,25H,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMNQXCZMRKSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Tolyl Group: This step may involve etherification reactions using m-tolyl alcohol and suitable leaving groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related indolinone derivatives, focusing on molecular features and substituents:
Key Structural and Functional Differences:
Substituent Complexity :
- The target compound and 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one have the most complex substituents, including extended alkyl/aryl chains and oxygen-rich groups (e.g., benzodioxole). These features likely enhance lipophilicity and metabolic stability compared to simpler analogs like 5-fluoro-3-methylindolin-2-one .
Aromatic vs. Aliphatic Substituents: The 1-[2-(3-methylphenoxy)ethyl] group in the target compound introduces a flexible ether-linked aromatic chain, contrasting with rigid benzylidene substituents in (3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one .
Biological Activity
3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound belonging to the indolinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Chemical Structure and Properties
The compound's IUPAC name is 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-indol-2-one, with the molecular formula . It features an indolinone core, which is significant in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely influenced by its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing cell growth and differentiation.
- Apoptosis Induction : There is evidence that it may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of indolinone compounds exhibit anticancer properties. For instance, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models.
Case Study: Antiviral Activity
In a study evaluating the antiviral potential of indolinone derivatives, it was found that certain analogs exhibited significant inhibition of HBV polymerase activity. The IC50 values for related compounds ranged from 120 nM to 0.011 µM . Although direct studies on our compound are scarce, the structural similarities suggest potential antiviral activity.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:
- Formation of the Indolinone Core : Through cyclization reactions involving aniline derivatives.
- Functional Group Modifications : Selective alkylation and hydroxylation to introduce necessary functional groups.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1: Cyclization | Cyclization of aniline derivatives with carbonyls |
| Step 2: Functionalization | Alkylation and hydroxylation for functional group addition |
| Step 3: Purification | Recrystallization or chromatography for purity |
Q & A
Q. What experimental approaches are used to evaluate the compound’s stability under physiological conditions?
- Conduct pH stability studies (pH 1–10, 37°C) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the oxopropyl group). Plasma stability assays (rat/human plasma, 1–24 hrs) assess esterase susceptibility. For photostability, expose to UV light (ICH Q1B guidelines) and quantify degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
